![molecular formula C19H21F3N4O3S B2812487 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 921488-19-9](/img/structure/B2812487.png)
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's Tyrosine Kinase). This molecule has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on related compounds, such as thiazole and acetamide derivatives, has been focused on their synthesis and structural elucidation, providing a foundation for understanding their chemical behavior and potential as bioactive molecules. For instance, studies have detailed the crystalline structure of related acetamides, revealing intermolecular interactions that could influence their biological activity (K. Saravanan et al., 2016) IUCrData.
Anticancer Activity
Thiazole derivatives have been extensively evaluated for their antitumor properties. For example, a study on benzothiazole derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against various cancer cell lines, underscoring the potential of thiazole-containing compounds in cancer therapy (L. Yurttaş et al., 2015) Journal of Enzyme Inhibition and Medicinal Chemistry.
Antibacterial and Antifungal Applications
Several thiazole and acetamide derivatives have shown promising antibacterial and antifungal activities. This suggests the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents. For instance, new thiazole derivatives have been synthesized and shown to possess significant antimicrobial activity, highlighting their potential in combating drug-resistant pathogens (G. Turan-Zitouni et al., 2005) European Journal of Medicinal Chemistry.
Antimicrobial Evaluation
The synthesis and antimicrobial evaluation of thiazole and thiadiazole derivatives as potential anticancer agents emphasize the dual functionality of these compounds in both oncological and infectious disease contexts (Sedanur Ekrek et al., 2022) Phosphorus, Sulfur, and Silicon and the Related Elements.
Enzyme Inhibition for Therapeutic Applications
Research into thiazolyl N-benzyl-substituted acetamide derivatives has explored their ability to inhibit Src kinase, an enzyme implicated in the progression of various cancers. This line of investigation illustrates the therapeutic potential of thiazole and acetamide compounds in targeted cancer treatments (Asal Fallah-Tafti et al., 2011) European Journal of Medicinal Chemistry.
Propriétés
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3S/c20-19(21,22)29-15-8-6-13(7-9-15)23-16(27)10-14-11-30-18(25-14)26-17(28)24-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H,23,27)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIAWAJQPMDDGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.